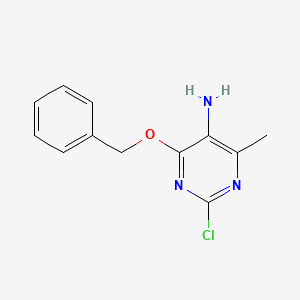
2-(3-Bromo-2-fluorophenyl)-2-methylpropanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a bromine and a fluorine atom attached to the phenyl ring, along with a methyl group on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid typically involves the following steps:
-
Bromination and Fluorination: : The starting material, a phenylpropanoic acid derivative, undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring. Common reagents for these reactions include bromine (Br2) and fluorine sources such as N-fluorobenzenesulfonimide (NFSI).
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid may involve large-scale bromination and fluorination processes, followed by methylation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
-
Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols. Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenylpropanoic acids, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.
Scientific Research Applications
2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid has several scientific research applications, including:
-
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
-
Biology: : The compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.
-
Medicine: : In medicinal chemistry, 2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid can serve as a lead compound for the development of new pharmaceuticals. Its potential therapeutic applications include anti-inflammatory and anticancer agents.
-
Industry: : The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can form halogen bonds with target proteins, enhancing binding affinity and specificity. The methyl group on the propanoic acid chain can also influence the compound’s pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Similar Compounds
-
3-Bromo-2-fluorophenylboronic acid: : This compound shares the bromine and fluorine substitution pattern on the phenyl ring but differs in the presence of a boronic acid group instead of a propanoic acid chain.
-
2-(3-Bromo-2-fluorophenyl)acetic acid: : Similar to 2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid, this compound has a bromine and fluorine substitution on the phenyl ring but features an acetic acid chain instead of a propanoic acid chain.
Uniqueness
2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of a methyl group on the propanoic acid chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
2-(3-bromo-2-fluorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10BrFO2/c1-10(2,9(13)14)6-4-3-5-7(11)8(6)12/h3-5H,1-2H3,(H,13,14) |
InChI Key |
KHIULJUMLDRVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13274808.png)
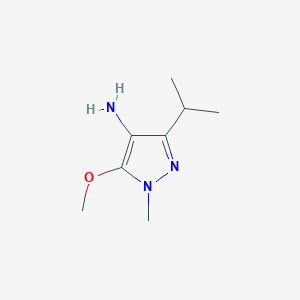
![N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13274817.png)
![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B13274824.png)
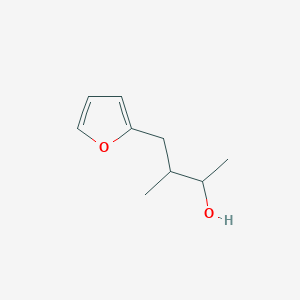
![1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13274828.png)
![2-[(Butylamino)methyl]-4-methylphenol](/img/structure/B13274831.png)
![6-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13274849.png)
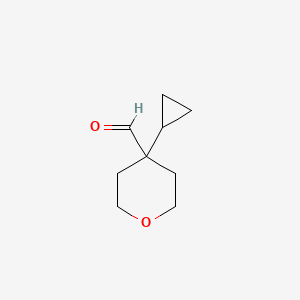

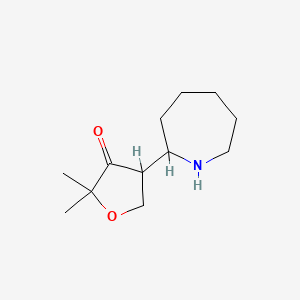
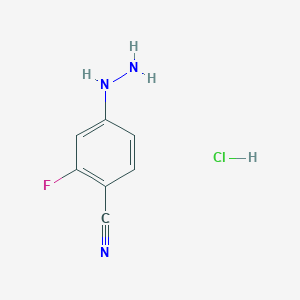
![2-[(Propan-2-yloxy)methyl]cyclohexan-1-OL](/img/structure/B13274877.png)
